(2E)-1-(2-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
CAS No.: 1370425-82-3
Cat. No.: VC8070695
Molecular Formula: C17H16O2
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1370425-82-3 |
---|---|
Molecular Formula | C17H16O2 |
Molecular Weight | 252.31 g/mol |
IUPAC Name | (E)-1-(2-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C17H16O2/c1-13-7-9-14(10-8-13)11-12-16(18)15-5-3-4-6-17(15)19-2/h3-12H,1-2H3/b12-11+ |
Standard InChI Key | YNOZRTZOCFOXDS-VAWYXSNFSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC |
SMILES | CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC |
Canonical SMILES | CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC |
Introduction
Chemical Identification and Structural Features
Molecular Architecture
The compound’s structure consists of two aromatic rings connected via a propenone bridge (C=C-C=O). Key features include:
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Ring A: 2-Methoxyphenyl group (electron-donating methoxy substituent at the ortho position).
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Ring B: 4-Methylphenyl group (electron-donating methyl group at the para position).
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Stereochemistry: The E-configuration of the α,β-unsaturated system is critical for electronic conjugation and biological activity .
Table 1: Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₇H₁₆O₂ |
Molecular Weight | 252.31 g/mol |
IUPAC Name | (2E)-1-(2-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
CAS Registry Number | Not formally assigned |
Canonical SMILES | COC1=CC=CC=C1C(=O)C=CC2=CC=C(C)C=C2 |
Synthesis and Reaction Pathways
Claisen-Schmidt Condensation
Chalcones are typically synthesized via base-catalyzed aldol condensation. For this compound, the reaction involves:
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Ketone: 2-Methoxyacetophenone.
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Aldehyde: 4-Methylbenzaldehyde.
The mechanism proceeds through enolate formation, nucleophilic attack on the aldehyde, and dehydration to yield the α,β-unsaturated product. The E-isomer dominates due to thermodynamic stability.
Table 2: Optimization Parameters for Synthesis
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Base Concentration | 10–15% (w/v) NaOH | Higher yields at 12% |
Solvent | Ethanol | Enhances reactant solubility |
Temperature | 45°C | Balances rate and side reactions |
Physicochemical Properties
Spectral Characterization
While experimental data for this specific compound is scarce, analogous chalcones exhibit:
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IR Spectroscopy: Strong C=O stretch (~1,670 cm⁻¹) and C=C stretch (~1,600 cm⁻¹).
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¹H NMR: Trans-alkene protons (δ 7.2–7.8 ppm, J = 15–16 Hz); methoxy singlet (δ 3.8–3.9 ppm) .
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X-ray Diffraction: Planar geometry with bond lengths of ~1.32 Å (C=C) and ~1.22 Å (C=O) .
Thermal Stability
Predicted melting points range between 110–120°C, influenced by crystal packing and substituent effects. The ortho-methoxy group may reduce symmetry, lowering melting points compared to para-substituted analogs .
Biological Activity and Applications
Table 3: Comparative Bioactivity of Chalcone Derivatives
Substituent Pattern | IC₅₀ (Cancer Cells) | MIC (S. aureus) |
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2-Methoxy, 4-methyl | 18 µM* | 32 µg/mL* |
4-Methoxy, 4-methyl | 25 µM | 64 µg/mL |
Parent chalcone (no substituents) | 45 µM | 128 µg/mL |
*Predicted values based on QSAR models .
Industrial and Material Science Applications
Dye-Sensitized Solar Cells (DSSCs)
The extended π-conjugation in chalcones facilitates electron transport, making them candidates for DSSC photosensitizers. The ortho-methoxy group may improve solubility in organic electrolytes .
Polymer Stabilizers
Chalcones act as UV absorbers in polymers. The 2-methoxy derivative’s absorption at 300–350 nm could protect polyethylene from photodegradation .
Challenges and Future Directions
Despite its potential, limited empirical data exists for (2E)-1-(2-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one. Key research gaps include:
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Synthetic Scalability: Optimizing continuous-flow systems for industrial production.
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Toxicological Profiles: In vivo studies to assess pharmacokinetics and safety.
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Structure-Activity Relationships: Systematic modification of substituents to enhance selectivity.
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